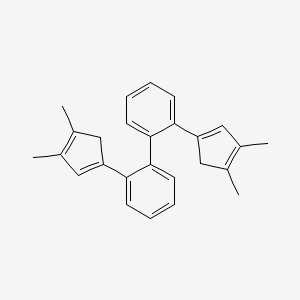
2,2'-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes two cyclopentadienyl rings substituted with methyl groups and connected to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl typically involves the following steps:
Formation of Cyclopentadienyl Rings: The initial step involves the synthesis of 3,4-dimethylcyclopentadienyl rings. This can be achieved through the alkylation of cyclopentadiene with methyl halides under basic conditions.
Coupling with Biphenyl Core: The cyclopentadienyl rings are then coupled with a biphenyl core. This step often involves the use of transition metal catalysts, such as palladium or nickel, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the cyclopentadienyl rings or the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl has several scientific research applications:
Materials Science: The compound can be used as a precursor for the synthesis of novel polymers and materials with unique electronic properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a probe in biochemical studies.
Industry: The compound may find applications in the development of new catalysts or as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl exerts its effects depends on its specific application. In materials science, its unique structure allows it to interact with other molecules or materials to form new compounds with desirable properties. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(cyclopenta-1,3-dien-1-yl)-1,1’-biphenyl: Lacks the methyl substitutions on the cyclopentadienyl rings.
2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl: Similar structure but with different substituents on the cyclopentadienyl rings.
Uniqueness
The presence of methyl groups on the cyclopentadienyl rings in 2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
CAS No. |
144180-62-1 |
|---|---|
Molecular Formula |
C26H26 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-(3,4-dimethylcyclopenta-1,3-dien-1-yl)-2-[2-(3,4-dimethylcyclopenta-1,3-dien-1-yl)phenyl]benzene |
InChI |
InChI=1S/C26H26/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22/h5-13,15H,14,16H2,1-4H3 |
InChI Key |
YJPMRLLZEMIWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C1)C2=CC=CC=C2C3=CC=CC=C3C4=CC(=C(C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



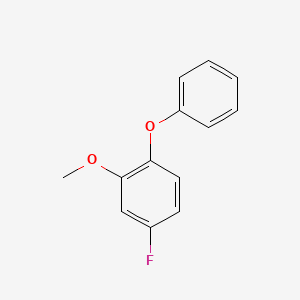
![Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy-](/img/structure/B12549730.png)
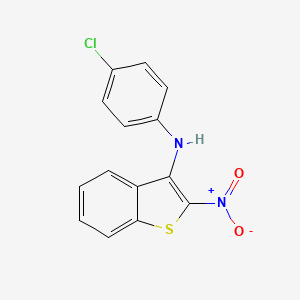
![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)
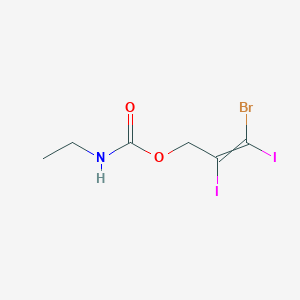
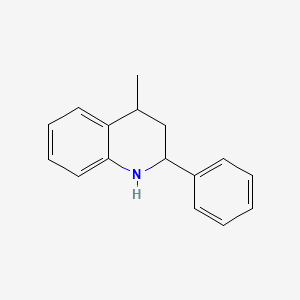
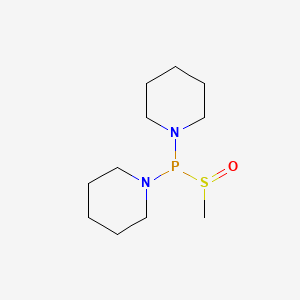
![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)
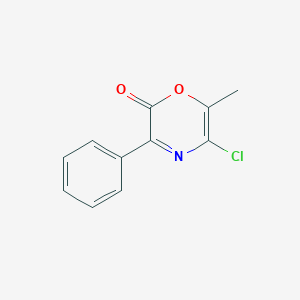
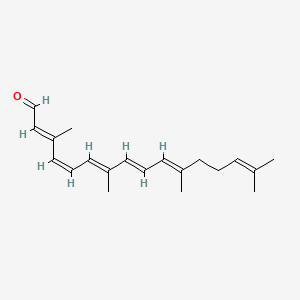
![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)
